5-Hydroxypyrimidine-2-carbonitrile

Catalog No.
S3317252
CAS No.
345642-86-6
M.F
C5H3N3O
M. Wt
121.10
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Hydroxypyrimidine-2-carbonitrile

CAS Number

345642-86-6

Product Name

5-Hydroxypyrimidine-2-carbonitrile

IUPAC Name

5-hydroxypyrimidine-2-carbonitrile

Molecular Formula

C5H3N3O

Molecular Weight

121.10

InChI

InChI=1S/C5H3N3O/c6-1-5-7-2-4(9)3-8-5/h2-3,9H

InChI Key

UFZDLOQYHSUCOS-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=N1)C#N)O

Canonical SMILES

C1=C(C=NC(=N1)C#N)O

The exact mass of the compound 5-Hydroxypyrimidine-2-carbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Hydroxypyrimidine-2-carbonitrile (CAS: 345642-86-6) is a versatile, bifunctional heterocyclic building block characterized by a reactive C5-hydroxyl group and a C2-nitrile moiety. In industrial procurement and advanced medicinal chemistry, it is primarily sourced as a critical intermediate for the synthesis of next-generation agrochemicals and pharmaceuticals. Specifically, it serves as the core precursor for photosystem II (PSII) inhibitors—functioning as pyrimidine analogues of the herbicide bromoxynil[1]. Furthermore, its specific electronic properties make it an essential starting material for synthesizing orally bioavailable aromatic diamidines (pentamidine analogues) targeted at proliferative diseases and oncology applications [2].

Procurement substitution with generic analogues, such as 4-hydroxybenzonitrile or 5-hydroxypyridine-2-carbonitrile, fundamentally alters both process chemistry and downstream product performance. The inclusion of the two pyrimidine nitrogen atoms significantly modulates the electrophilicity of the aromatic ring, dictating the required equivalents and conditions for electrophilic aromatic halogenation[1]. In agrochemical applications, substituting the pyrimidine core with a pyridine ring results in downstream herbicides with drastically higher phytotoxicity, eliminating the crop-selective safety margins achieved by the pyrimidine derivative [1]. Similarly, in pharmaceutical development, replacing this pyrimidine scaffold with standard phenyl cores fails to overcome the severe oral bioavailability limitations inherent to classical diamidine drugs like pentamidine [2].

Mild Aqueous Bromination Compatibility for PSII Inhibitor Synthesis

5-Hydroxypyrimidine-2-carbonitrile undergoes highly efficient dibromination at the 4- and 6-positions using a mild, aqueous sodium bromate/sodium bromide system (with HCl) at 20 °C over 24 hours [1]. The distinct electrophilicity of this pyrimidine ring allows for controlled halogenation without the need for harsh organic solvents. In contrast, achieving similar bromination on pyridine cores (such as those required for pyridine-N-oxide analogues) is notoriously difficult, often demanding drastic conditions that involve high pressure and vapor-phase reactions at temperatures exceeding 500 °C [1].

Evidence DimensionBromination reaction conditions
Target Compound DataAqueous NaBrO3/NaBr, 20 °C, 24 h
Comparator Or BaselinePyridine core bromination (drastic conditions >500 °C or complex displacement)
Quantified DifferenceElimination of high-temperature/high-pressure requirements
Conditions250 mL scale, aqueous HCl, 20 °C

Enables scalable, eco-friendly aqueous halogenation for agrochemical manufacturing, reducing energy costs and avoiding hazardous high-temperature vapor-phase reactions.

Quantifiably Higher Crop Safety Profile of Downstream Pyrimidine Analogues

When evaluated as a precursor for bromoxynil analogues, the derivative of 5-hydroxypyrimidine-2-carbonitrile (4,6-dibromo-5-hydroxypyrimidine-2-carbonitrile) demonstrated the highest crop safety margin among tested heterocycles[1]. In greenhouse trials applying 0.28 kg ha–1 of the synthesized herbicides, the pyrimidine analogue resulted in significantly less injury to crops like cotton, soybean, and velvetleaf compared to the pyridine and pyridine-N-oxide analogues. For instance, the pyridine-N-oxide analogue caused up to 38% injury to cotton, whereas the pyrimidine derivative minimized off-target phytotoxicity while maintaining PSII inhibition [1].

Evidence DimensionDownstream crop injury (phytotoxicity)
Target Compound DataLeast injury to all tested plant species
Comparator Or BaselinePyridine-N-oxide analogue (38% injury to cotton at 0.28 kg ha–1)
Quantified DifferenceSignificantly reduced phytotoxicity in broadleaf crops
ConditionsGreenhouse trials, 0.28 kg ha–1 application rate

Crucial for agrochemical developers seeking to formulate crop-selective herbicides that control broadleaf weeds without damaging the primary harvest.

Enabling Oral Bioavailability in Diamidine Therapeutics

5-Hydroxypyrimidine-2-carbonitrile is a direct precursor for synthesizing pyrimidinyl diamidine analogues via etherification (e.g., with 4-((5-bromopentyl)oxy)benzonitrile at 70 °C in acetone)[1]. The resulting pyrimidine-core drugs overcome the severe pharmacokinetic limitations of standard pentamidine, which suffers from extremely low oral bioavailability and is strictly limited to intravenous, intramuscular, or aerosol administration [1]. The pyrimidine analogues derived from this compound exhibit improved liver pharmacodynamics and greatly enhanced oral bioavailability, making them significantly safer and more viable for clinical oncology development than standard pentamidine [1].

Evidence DimensionAdministration route viability (downstream API)
Target Compound DataHigh oral bioavailability (pyrimidinyl diamidine analogue)
Comparator Or BaselineStandard pentamidine (restricted to IV/IM/aerosol due to low oral bioavailability)
Quantified DifferenceShift from strictly parenteral to viable oral administration
ConditionsPharmacokinetic evaluation of synthesized diamidine analogues

Provides pharmaceutical buyers with a validated building block for developing orally administered alternatives to highly toxic, IV-only diamidine drugs.

Synthesis of Crop-Selective PSII Inhibitors

Utilizing the compound's favorable electrophilicity to manufacture 4,6-dibromo-5-hydroxypyrimidine-2-carbonitrile, yielding a bromoxynil analogue with quantifiably higher crop safety profiles for agronomic applications [1].

Development of Orally Active Antineoplastic Diamidines

Serving as the critical phenolic core for etherification in the production of pyrimidinyl diamidine analogues, bypassing the IV-only restriction of legacy drugs like pentamidine [2].

Bifunctional Scaffold for Medicinal Chemistry Libraries

Leveraging the orthogonal reactivity of the C5-hydroxyl group (for alkylation or triflation) and the C2-nitrile group (for tetrazole formation or amidine conversion) to rapidly generate diverse pyrimidine-based protease and kinase inhibitors [2].

XLogP3

-0.1

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

5-Hydroxy-2-pyrimidinecarbonitrile

Dates

Last modified: 08-19-2023

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